molecular formula C15H14N6 B1194062 5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine CAS No. 70649-20-6

5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine

Cat. No. B1194062
CAS RN: 70649-20-6
M. Wt: 278.31 g/mol
InChI Key: JDBSGKGTKLQVEM-UHFFFAOYSA-N
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Description

5-imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine is a member of phenylhydrazines.

Scientific Research Applications

Chemical Synthesis and Derivatives

5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine and its derivatives have been extensively studied in the field of chemical synthesis. A study by Awad (1993) details the synthesis of novel heterocyclo-substituted 4,4′-bi-pyrazolyl dithiocarbamate derivatives. These compounds were screened against various bacteria and fungi, indicating their potential in antimicrobial applications.

Antibacterial and Antifungal Activities

Research has also focused on the antibacterial and antifungal properties of derivatives of this compound. For example, Ammar et al. (2016) synthesized a series of new 5-imino-4-thioxo-2-imidazolidinone derivatives and evaluated their antibacterial and antifungal activities. Most of the tested compounds showed significant activities, highlighting the potential of these derivatives in developing new antimicrobial agents.

Synthesis of Heterocycles

The compound has also been used as a precursor for synthesizing various heterocycles. Aly (2006) used 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor for synthesizing a variety of pyrazolo[3,4-b][1,8]naphthyridines, which have applications in the development of new chemical entities with potential pharmaceutical properties.

Potential Anti-HIV-1 NNRT Inhibitors

The compound and its derivatives have been explored for potential anti-HIV applications. Kasralikar et al. (2019) synthesized a series of pyrazolo[3.4,d]thiazole hybrids as potential anti-HIV-1 NNRT inhibitors. These studies indicate the compound's utility in developing novel therapeutic agents against HIV.

Liquid Crystalline Properties

Derivatives of 5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine have been used in the study of liquid crystals. Thaker et al. (2007) synthesized and characterized new liquid crystalline compounds with a 1,3,5-trisubstituted pyrazole in the mesogenic core, contributing to the field of materials science and engineering.

properties

CAS RN

70649-20-6

Product Name

5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

1-phenyl-4-phenyldiazenylpyrazole-3,5-diamine

InChI

InChI=1S/C15H14N6/c16-14-13(19-18-11-7-3-1-4-8-11)15(17)21(20-14)12-9-5-2-6-10-12/h1-10H,17H2,(H2,16,20)

InChI Key

JDBSGKGTKLQVEM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)N

Other CAS RN

70649-20-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-phenyl-4-phenylazo-1H-pyrazole-3,5-diamine was prepared using 200 mg (1.2 mmol) of 2-(phenylhydrazono)malononitrile, which was derived from aniline (10 mL, 107 mmol) and malononitrile (161 mmol), and phenylhydrazine (767 mg, 7.1 mmol). Solids had not formed after heating the reaction at 75° C. for 3 hrs, however, analysis of the reaction solution by TLC indicated that no starting material remained. The solution was allowed to cool to ambient temperature and the solvent was evaporated. The residue was dissolved in ethyl acetate and then precipitated by the addition of hexanes. The resulting solid was isolated by filtration and dried to yield 77 mg (23%) of the compound as an orange coloured solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
161 mmol
Type
reactant
Reaction Step Three
Quantity
767 mg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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